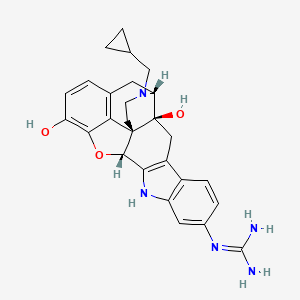
Bromine peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromidodioxygen(.) is an inorganic radical and a bromine oxide.
Applications De Recherche Scientifique
Oxidation and Bromination Reactions
- Bromine peroxide plays a crucial role in various oxidation and bromination reactions. For instance, it is involved in the oxidative bromination of alkenes using hydrogen peroxide, leading to high current efficiencies (Strehl, Abraham, & Hilt, 2021). Similarly, it is used for the bromination of toluene derivatives, offering a greener alternative to traditional methods due to its lower environmental impact (Ju et al., 2011).
Role in Nanoparticle Oxidation
- In the field of nanotechnology, bromine peroxide is significant in the oxidation of gold nanorods. The presence of bromide ions is critical in the anisotropic shortening of these nanorods, facilitated by hydrogen peroxide (Zhu, Wu, Zhao, & Ni, 2015).
Photolysis Studies
- Bromine peroxide is also relevant in photolysis studies. For example, research has shown the release of gaseous bromine from the photolysis of nitrate and hydrogen peroxide in simulated sea-salt solutions, highlighting its importance in atmospheric chemistry (George & Anastasio, 2007).
Applications in Biochemical Research
- In biochemical research, bromine peroxide is used in chemiluminescent methods to study the dynamics of peroxide oxidation and enzyme activities in biological systems. These methods have applications in experimental oncology and radiobiology (Druzhina & Moiseev, 2005).
Bromoperoxidase Enzyme Catalysis
- Bromoperoxidase enzymes, which use hydrogen peroxide to oxidize bromide, are studied for their role in the oxidative bromination of organic compounds. This research has implications for biomimetic synthesis and understanding the mechanisms of these enzymes (Wischang, Brücher, & Hartung, 2011).
Electrochemical Studies
- Bromine peroxide is also significant in electrochemistry. For example, the bromine adatom-modified gold electrode, used in the electrochemical oxidation of hydrogen peroxide, demonstrates the electrochemical applications of bromine peroxide (Miah & Ohsaka, 2009).
Propriétés
Nom du produit |
Bromine peroxide |
|---|---|
Formule moléculaire |
BrO2 |
Poids moléculaire |
111.9 g/mol |
InChI |
InChI=1S/BrO2/c1-3-2 |
Clé InChI |
RVPMRNSNYCGGLE-UHFFFAOYSA-N |
SMILES |
[O]OBr |
SMILES canonique |
[O]OBr |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



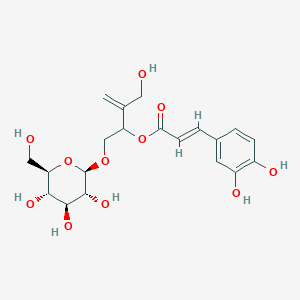

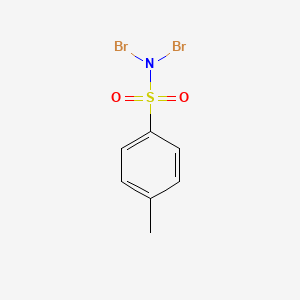
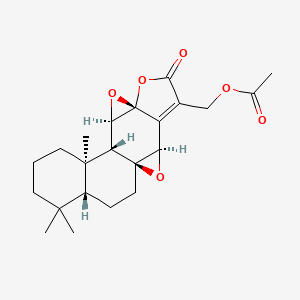
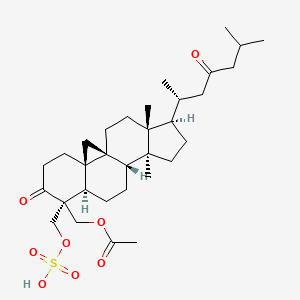
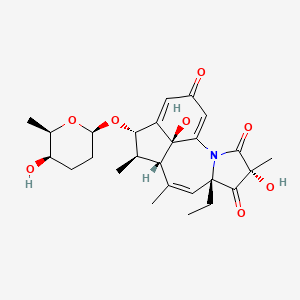
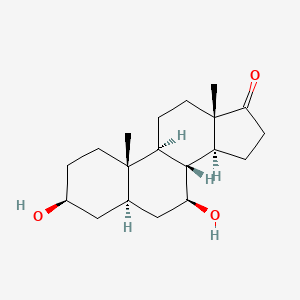

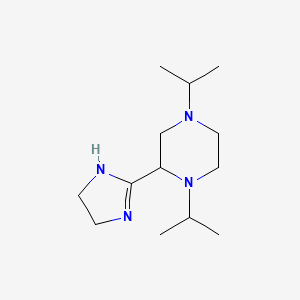
![[(E)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(13E,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] 2,3-dimethoxypropanoate](/img/structure/B1244299.png)

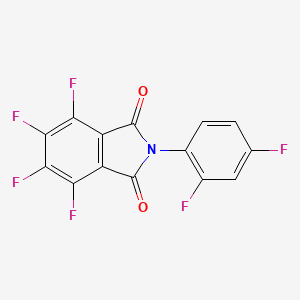
![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)
